molecular formula C17H11ClF2N2O3S B10965829 N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

Cat. No.: B10965829
M. Wt: 396.8 g/mol
InChI Key: GLNLMDMOMLJEDV-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various functional groups including carbamoyl, chloro, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 2-aminobenzamide with appropriate benzothiophene derivatives under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene derivatives. These products can have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide include other benzothiophene derivatives with different functional groups, such as:

Uniqueness

The presence of the difluoromethoxy group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H11ClF2N2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-3-chloro-6-(difluoromethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H11ClF2N2O3S/c18-13-10-6-5-8(25-17(19)20)7-12(10)26-14(13)16(24)22-11-4-2-1-3-9(11)15(21)23/h1-7,17H,(H2,21,23)(H,22,24)

InChI Key

GLNLMDMOMLJEDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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